

A Comprehensive Structural Analysis and Comparative Guide to N-(2-Cyanoethyl)-N-ethylaniline

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Compound of Interest

Compound Name: N-(2-Cyanoethyl)-N-ethylaniline

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This guide provides a detailed structural characterization of **N-(2-Cyanoethyl)-N-ethylaniline**, a key intermediate in the synthesis of various organic molecules, including disperse dyes.^[1] For researchers, scientists, and professionals in drug development, this document offers a comparative analysis of its performance against alternative dye intermediates, supported by established analytical methodologies.

Full Structural Characterization of N-(2-Cyanoethyl)-N-ethylaniline

N-(2-Cyanoethyl)-N-ethylaniline is a tertiary amine featuring an ethyl group and a cyanoethyl group attached to the nitrogen atom of an aniline ring. Its chemical structure and key identifiers are summarized below.

Property	Value	Reference
Systematic Name	3-((Ethyl)(phenyl)amino)propanenitrile	[2]
Synonyms	N-(2-Cyanoethyl)-N-ethylaniline, 3-(N-Ethyl-N-phenylamino)propionitrile	[3]
CAS Number	148-87-8	[3]
Molecular Formula	C ₁₁ H ₁₄ N ₂	[2]
Molecular Weight	174.24 g/mol	[2]
Physical State	Colorless to yellow clear liquid	[3][4]
Purity (Typical)	>98.0% (by Gas Chromatography)	[3][4]

While specific, publicly available spectra for **N-(2-Cyanoethyl)-N-ethylaniline** are limited, the expected spectral characteristics can be inferred from its structure and comparison with closely related analogs like N-(2-Cyanoethyl)-N-methylaniline. The following table outlines the anticipated results from key analytical techniques used for its structural validation.

Analytical Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons of the aniline ring, a quartet and a triplet for the ethyl group protons, and two triplets for the methylene protons of the cyanoethyl group.
^{13}C NMR	Resonances for the aromatic carbons, the aliphatic carbons of the ethyl and cyanoethyl groups, and the nitrile carbon.
Mass Spectrometry (EI)	A molecular ion peak (M^+) at $m/z = 174$, with fragmentation patterns corresponding to the loss of the cyanoethyl and ethyl groups.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the $\text{C}\equiv\text{N}$ stretch (around 2240 cm^{-1}), aromatic C-H stretching, and aliphatic C-H stretching.
Elemental Analysis	%C, %H, and %N values consistent with the molecular formula $\text{C}_{11}\text{H}_{14}\text{N}_2$.

Comparative Analysis with Alternative Dye Intermediates

N-(2-Cyanoethyl)-N-ethylaniline is primarily used as a coupling component in the synthesis of azo dyes. The choice of intermediate significantly influences the color, fastness, and application properties of the final dye.^[1] Below is a comparison with other common dye intermediates.

Intermediate	Chemical Structure	Key Features and Applications
N-(2-Cyanoethyl)-N-ethylaniline	$\text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)(\text{CH}_2\text{CH}_2\text{CN})$	Used in the synthesis of a variety of disperse dyes for polyester and other synthetic fibers. The cyanoethyl group can influence the dye's solubility and affinity for the fiber.
N,N-Bis(2-cyanoethyl)aniline	$\text{C}_6\text{H}_5\text{N}(\text{CH}_2\text{CH}_2\text{CN})_2$	Contains two cyanoethyl groups, which can enhance the dye's properties. It is a solid at room temperature and is also used for disperse dyes with good fastness. [5]
N-Ethylaniline	$\text{C}_6\text{H}_5\text{NHC}_2\text{H}_5$	A simpler secondary amine used in the synthesis of various dyes, pharmaceuticals, and rubber chemicals.
2-Methyl-5-nitroaniline (Fast Scarlet G Base)	$\text{CH}_3(\text{NO}_2)\text{C}_6\text{H}_3\text{NH}_2$	A primary aromatic amine used as a diazo component in the synthesis of red and scarlet azo dyes. [6]

The performance of these intermediates is typically evaluated based on the properties of the dyes they produce, such as dye yield, melting point, spectral properties (λ_{max}), and fastness to light, washing, and rubbing.[\[6\]](#) While direct quantitative comparisons under identical conditions are not readily available in the literature, the structural differences suggest variations in the electronic properties and reactivity of the intermediates, which in turn affect the final dye characteristics.[\[5\]](#)

Experimental Protocols for Validation

The following are adapted experimental protocols for the full structural characterization and purity validation of **N-(2-Cyanoethyl)-N-ethylaniline**. These methods are based on standard procedures for similar aniline derivatives and would require optimization and validation for specific laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like **N-(2-Cyanoethyl)-N-ethylaniline** and for confirming its identity.[\[7\]](#)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent HP5-MS column or similar).[\[8\]](#)

Sample Preparation:

- Prepare a stock solution of **N-(2-Cyanoethyl)-N-ethylaniline** (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.[\[7\]](#)
- Prepare a series of calibration standards by diluting the stock solution.
- For purity analysis, prepare a sample solution of the test material at a known concentration.

GC-MS Conditions (Starting Point):

- Injection Volume: 1 µL
- Inlet Temperature: 250 °C
- Split Ratio: 50:1
- Carrier Gas: Helium
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 300 °C at 10-15 °C/min, and hold for 5 minutes.[\[8\]](#)

- MS Detector Temperature: 280 °C

The resulting chromatogram will indicate the purity by the relative area of the main peak, and the mass spectrum of the peak will confirm the molecular weight and fragmentation pattern consistent with the structure of **N-(2-Cyanoethyl)-N-ethylaniline**.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is an alternative method for determining the purity of **N-(2-Cyanoethyl)-N-ethylaniline**, particularly if the compound or its impurities are not suitable for GC analysis.

Instrumentation:

- HPLC system with a UV detector.
- Reverse-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particles).

Mobile Phase:

- A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of an acid modifier like phosphoric acid or formic acid for MS compatibility.^[9]

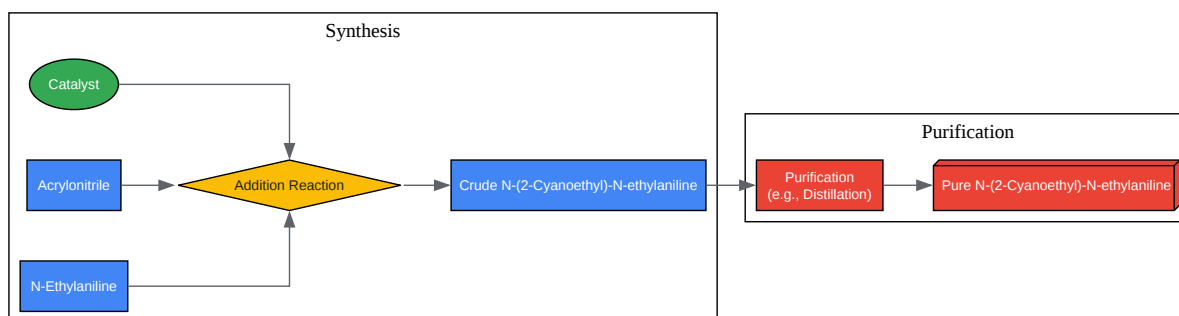
HPLC Conditions (Starting Point):

- Flow Rate: 1 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or λ_{max} of the compound)
- Injection Volume: 10-20 µL

Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

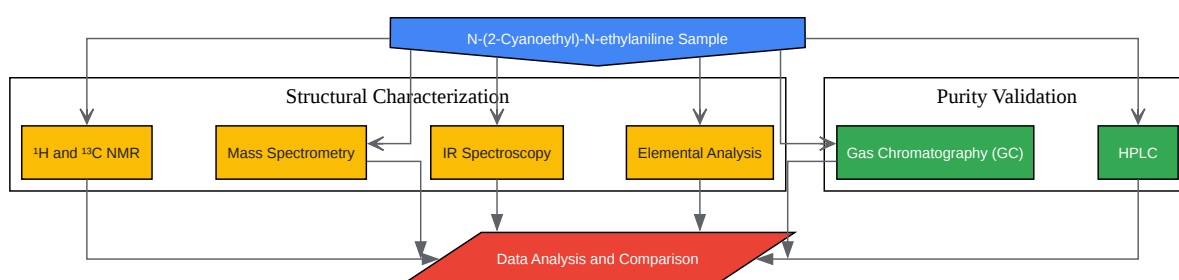
Visualizing Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of **N-(2-Cyanoethyl)-N-ethylaniline**.



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A generalized workflow for the synthesis of **N-(2-Cyanoethyl)-N-ethylaniline**.



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An overview of the analytical workflow for the characterization and validation of the product.

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